1-(3-Chloropropoxy)-4-methoxybenzene
Overview
Description
1-(3-Chloropropoxy)-4-methoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C10H13ClO2 and its molecular weight is 200.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-(3-Chloropropoxy)-4-methoxybenzene are insect odorant binding proteins and/or acetylcholinesterase . These proteins play a crucial role in the nervous system of insects, where odorant binding proteins are involved in the detection of environmental chemicals, and acetylcholinesterase is responsible for the termination of nerve impulses by breaking down the neurotransmitter acetylcholine.
Mode of Action
This compound interacts with its targets by forming stable complexes . This interaction can inhibit the normal function of the target proteins, leading to changes in the physiological processes of the insects.
Biochemical Pathways
The affected pathways are those involved in the detection of environmental chemicals and the transmission of nerve impulses in insects. The inhibition of odorant binding proteins can disrupt the insects’ ability to detect food sources or mates, while the inhibition of acetylcholinesterase can lead to an overaccumulation of acetylcholine, causing continuous nerve impulses that can lead to paralysis or death .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of normal physiological processes in insects, potentially leading to paralysis or death . It’s worth noting that some derivatives of this compound have been found to be less toxic to human cells than the naturally-derived starting materials , suggesting potential for selective toxicity.
Properties
IUPAC Name |
1-(3-chloropropoxy)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZQJMFKQYZZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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